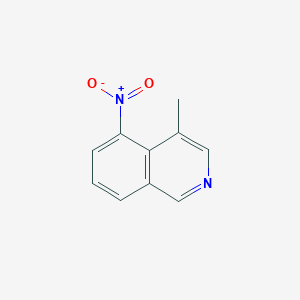

4-Methyl-5-nitroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-5-nitroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-5-11-6-8-3-2-4-9(10(7)8)12(13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIJVEJSTUYLCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC2=C1C(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622616 | |

| Record name | 4-Methyl-5-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194032-17-2 | |

| Record name | 4-Methyl-5-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methyl-5-nitroisoquinoline (CAS No. 194032-17-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-5-nitroisoquinoline, a heterocyclic compound with potential applications in organic synthesis and drug discovery. The document details its chemical and physical properties, outlines a plausible synthetic approach based on established isoquinoline chemistry, and explores its prospective role as a scaffold in medicinal chemistry. While specific biological data for this particular molecule is limited in publicly accessible literature, this guide synthesizes information on related nitroisoquinoline derivatives to project its potential utility and guide future research endeavors.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged structural motif found in a vast array of natural products, most notably alkaloids, and synthetic compounds with significant therapeutic properties.[1] This nitrogen-containing heterocyclic framework is a cornerstone in medicinal chemistry, forming the core of drugs with diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory agents. The introduction of various substituents onto the isoquinoline ring system allows for the fine-tuning of its biological activity, making it a versatile scaffold for drug design and development. The subject of this guide, this compound, represents a specific substitution pattern with potential for further chemical elaboration and biological investigation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

| Property | Value | Source |

| CAS Number | 194032-17-2 | [2][3][4] |

| Molecular Formula | C₁₀H₈N₂O₂ | [2][3] |

| Molecular Weight | 188.18 g/mol | [2][5] |

| Appearance | Yellow Solid | [4] |

| Solubility | Soluble in Acetone, Dichloromethane, Ethyl Acetate | [5] |

| IUPAC Name | This compound | [2] |

| SMILES | CC1=CN=CC2=C1C(=CC=C2)[O-] | [2][3] |

Synthesis and Chemical Reactivity

Conceptual Synthetic Workflow

A potential pathway to this compound could involve the nitration of 4-methylisoquinoline. The directing effects of the methyl group and the isoquinoline ring system would influence the position of nitration. The following diagram illustrates this conceptual workflow.

Caption: Conceptual workflow for the synthesis of this compound.

Key Considerations for Synthesis

-

Regioselectivity: The nitration of substituted isoquinolines can yield a mixture of isomers. Careful control of reaction conditions (temperature, nitrating agent) is crucial to favor the formation of the desired 5-nitro isomer.

-

Purification: Chromatographic techniques would likely be necessary to isolate the this compound from other nitrated byproducts and unreacted starting material.

Reactivity and Potential for Derivatization

The presence of the nitro group and the methyl group on the isoquinoline scaffold offers several avenues for further chemical modification:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a key intermediate for the synthesis of a wide range of derivatives, such as amides, sulfonamides, and ureas. This amino functionality is a versatile handle for introducing diverse chemical moieties to explore structure-activity relationships.

-

Oxidation of the Methyl Group: The methyl group at the 4-position can potentially be oxidized to a formyl or carboxyl group. For instance, the related compound, 1,4-dimethyl-5-nitroisoquinoline, has been shown to undergo selective oxidation of the 1-methyl group to yield this compound-1-carbaldehyde.[1] This aldehyde can then participate in various condensation and coupling reactions.

The following diagram illustrates the key reactive sites and potential derivatization pathways for this compound.

Sources

Foreword: The Strategic Value of the Isoquinoline Scaffold

An In-depth Technical Guide to the Chemical Properties of 4-Methyl-5-nitroisoquinoline

In the landscape of modern medicinal chemistry and synthetic methodology, the isoquinoline nucleus stands as a "privileged scaffold." Its rigid, planar structure, combined with a nitrogen heteroatom, provides an ideal framework for interacting with a multitude of biological targets. The introduction of specific functional groups onto this core can dramatically modulate its electronic properties, reactivity, and pharmacological profile. This guide focuses on a particularly intriguing derivative: This compound . The strategic placement of an electron-donating methyl group and a potent electron-withdrawing nitro group creates a molecule with a unique and valuable set of chemical characteristics. This document serves as a technical deep-dive for researchers, scientists, and drug development professionals, elucidating the synthesis, characterization, reactivity, and potential applications of this versatile chemical entity.

Physicochemical and Structural Properties

This compound (CAS No: 194032-17-2) is a yellow solid organic compound.[1][2] Its structure is defined by an isoquinoline core, which consists of a benzene ring fused to a pyridine ring, substituted with a methyl group at position 4 and a nitro group at position 5. The interplay between the electron-donating methyl group and the electron-withdrawing nitro group is central to its chemical behavior.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 194032-17-2 | [1][3][4] |

| Molecular Formula | C₁₀H₈N₂O₂ | [1][3][5] |

| Molecular Weight | 188.19 g/mol | [1][3][4] |

| Appearance | Yellow Solid | [1][2] |

| Solubility | Soluble in Acetone, Dichloromethane, Ethyl Acetate | [2] |

| Predicted pKa | 3.55 ± 0.13 | [6] |

| Predicted XLogP3 | 2.3 | [3] |

Synthesis Pathway: Electrophilic Nitration

The most direct and logical approach to synthesizing this compound is through the electrophilic nitration of 4-methylisoquinoline. The isoquinoline ring system typically undergoes electrophilic substitution on the benzene ring, primarily at the C5 and C8 positions.[7] The presence of the methyl group at C4 does not significantly alter this preference. The following protocol is based on established methods for the nitration of isoquinoline itself.[6]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cool 40 mL of concentrated sulfuric acid to -15 °C using an ice-salt bath.

-

Substrate Addition: Slowly dissolve 4-methylisoquinoline (1 equivalent) in the cold sulfuric acid, ensuring the temperature does not rise above -10 °C.

-

Nitration: Add solid potassium nitrate (1.2 equivalents) portion-wise over 1 hour, maintaining the internal temperature between -15 °C and -10 °C. The nitronium ion (NO₂⁺) is generated in situ and acts as the electrophile.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours to ensure complete conversion.

-

Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice. A precipitate will form.

-

Neutralization & Isolation: Slowly neutralize the cold acidic solution by adding aqueous ammonia until the pH is between 8 and 10. The yellow solid product will precipitate out of the solution.

-

Purification: Collect the crude product by vacuum filtration. Wash the solid thoroughly with cold water (2 x 100 mL) and then with a small amount of cold methyl tert-butyl ether to remove non-polar impurities. Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization from ethanol if necessary.

Spectroscopic Characterization: A Predictive Analysis

While specific experimental spectra for this compound are not widely published, its spectral properties can be reliably predicted based on the known data of isoquinoline and the well-understood effects of methyl and nitro substituents.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The electron-withdrawing nature of the nitrogen atom and the nitro group, combined with the electron-donating methyl group, results in a distinct chemical shift pattern.

-

¹H NMR (400 MHz, CDCl₃): Protons H1 and H3 in the pyridine ring will be significantly downfield due to the adjacent nitrogen. The protons on the benzene ring will be influenced by the strongly deshielding nitro group.

-

¹³C NMR (100 MHz, CDCl₃): Carbons adjacent to the nitrogen (C1, C3) and the nitro group (C5) will be the most deshielded.

| Position | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Key Correlations |

| 1 | ~9.2 | ~152 | Deshielded by adjacent N |

| 3 | ~7.6 | ~143 | Deshielded by adjacent N |

| 4-CH₃ | ~2.5 | ~20 | Standard methyl on aromatic ring |

| 6 | ~8.0 | ~125 | Ortho to nitro group, deshielded |

| 7 | ~7.8 | ~128 | |

| 8 | ~8.6 | ~130 | Para to nitro group, deshielded |

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. The most diagnostic signals will be the strong, sharp bands from the nitro group.[9][10]

| Wavenumber (cm⁻¹) | Vibration Type | Description |

| 3100-3000 | C-H Stretch | Aromatic C-H stretching vibrations. |

| 1620-1580 | C=N / C=C Stretch | Aromatic and heteroaromatic ring stretching. |

| 1550-1530 | N-O Asymmetric Stretch | Strong, characteristic absorption for the NO₂ group. |

| 1360-1340 | N-O Symmetric Stretch | Strong, characteristic absorption for the NO₂ group. |

| 850-750 | C-H Bend | Out-of-plane bending for substituted benzene ring. |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would be expected to show a prominent molecular ion peak, followed by characteristic fragmentation patterns for nitroaromatic compounds.[11]

-

Molecular Ion (M⁺): m/z = 188.

-

Key Fragments:

-

m/z = 172 ([M-O]⁺)

-

m/z = 158 ([M-NO]⁺)

-

m/z = 142 ([M-NO₂]⁺)

-

m/z = 115 (Loss of NO₂ and HCN from the pyridine ring)

-

Protocol: Spectroscopic Analysis

-

NMR Sample Preparation: Dissolve ~10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[8]

-

NMR Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.[12]

-

IR Sample Preparation: Record the spectrum using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the crystal.[8]

-

IR Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[8]

-

MS Analysis: Introduce the sample into a mass spectrometer via a direct insertion probe or GC inlet for EI analysis.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the powerful electron-withdrawing nitro group, which serves as both a deactivating group for electrophilic substitution and an activating group for nucleophilic substitution.

Reduction of the Nitro Group: Gateway to Functionalization

The most synthetically valuable transformation of this molecule is the reduction of the nitro group to an amine. This reaction converts the strongly deactivating -NO₂ group into a versatile and activating -NH₂ group, opening up a vast array of subsequent chemical modifications (e.g., diazotization, acylation, alkylation).

-

Mechanism: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. The nitro group is reduced on the surface of the catalyst by adsorbed hydrogen.

-

Significance: The resulting 5-Amino-4-methylisoquinoline is a key intermediate for the synthesis of biologically active molecules, as the amino group can serve as a handle to introduce diverse pharmacophores.[13]

Nucleophilic Aromatic Substitution (SₙAr)

The nitro group strongly activates the isoquinoline ring towards nucleophilic attack, particularly at the ortho (C6) and para (C8) positions. This is a classic SₙAr mechanism proceeding through a resonance-stabilized Meisenheimer complex. This reactivity allows for the direct introduction of nucleophiles like alkoxides, amines, or thiolates. Studies on the related 5-nitroisoquinoline confirm its propensity to undergo nucleophilic substitution of hydrogen (SₙH) reactions with N-anions.[14]

Electrophilic Aromatic Substitution

Electrophilic substitution on the this compound ring is highly disfavored. The pyridine nitrogen and the nitro group are both powerful deactivating groups, withdrawing electron density from the aromatic system and making it less susceptible to attack by electrophiles.[13] Any forced reaction would likely require harsh conditions and yield complex mixtures of products.

Potential Applications in Drug Discovery and Development

While this compound is primarily cataloged as a compound for organic synthesis, its structural motifs are highly relevant to drug development.[1][15]

-

Scaffold for Bioactive Molecules: The isoquinoline core is found in numerous natural alkaloids and synthetic drugs, including antihypertensive and anesthetic agents.[16][17]

-

Precursor for Kinase Inhibitors: Many small-molecule kinase inhibitors feature a substituted heterocyclic core. The 5-amino derivative of this compound is an excellent starting point for building libraries of potential inhibitors by functionalizing the amino group.

-

Bioreducible Prodrugs: Nitroaromatic compounds can act as bioreducible prodrugs. Under the hypoxic (low oxygen) conditions often found in solid tumors, specific nitroreductase enzymes can reduce the nitro group, triggering the release of a cytotoxic agent.[18] The substitution pattern of this compound makes it an interesting candidate for this type of targeted cancer therapy research.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed molecule whose properties are dictated by the precise electronic interplay of its constituent parts. Its synthesis is straightforward, and its reactivity is well-defined, with the reduction of the nitro group being the most synthetically powerful transformation. The resulting amine provides a direct entry point for constructing complex molecules with significant potential in medicinal chemistry, particularly in the development of targeted therapies and novel enzyme inhibitors. This guide provides the foundational chemical knowledge necessary for researchers to leverage the unique properties of this valuable heterocyclic compound in their synthetic and drug discovery endeavors.

References

-

The Synthesis of 2-nitroaryl-1,2,3,4-tetrahydroisoquinolines, Nitro-Substituted 5,6-dihydrobenzimidazo[2,1-a]isoquinoline N-oxides and Related Heterocycles as Potential Bioreducible Substrates for the Enzymes NAD(P)H: Quinone Oxidoreductase 1 and E. Coli Nitroreductase. PubMed. Available at: [Link]

-

Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. Available at: [Link]

-

Product Class 5: Isoquinolines. Thieme Chemistry. Available at: [Link]

-

Isoquinoline synthesis. Organic Chemistry Portal. Available at: [Link]

-

Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. PubMed Central. Available at: [Link]

-

Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. Available at: [Link]

-

SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. MDPI. Available at: [Link]

-

CAS No : 194032-17-2 | Product Name : this compound. Pharmaffiliates. Available at: [Link]

-

Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

This compound. MySkinRecipes. Available at: [Link]

-

This compound | C10H8N2O2 | CID 22121929. PubChem - NIH. Available at: [Link]

-

This compound | 194032-17-2. Appchem. Available at: [Link]

-

4-NITROISOQUINOLINE 36073-93-5 wiki. LookChem. Available at: [Link]

-

Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. Available at: [Link]

-

Absorption Spectra of Heterocyclic Compounds. I. Quinolinols and Isoquinolinols. ACS Publications. Available at: [Link]

-

This compound. ChemBK. Available at: [Link]

-

5-Nitroisoquinoline | C9H6N2O2 | CID 69085. PubChem - NIH. Available at: [Link]

-

Cas no 36073-93-5 (4-Nitroisoquinoline). Molbase. Available at: [Link]

-

Reactivity of 1-methylisoquinoline synthesis of pyrazolyl triazoloisoquinoline and thia-diazolyl isoquinoline derivatives. Scirp.org. Available at: [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Taylor & Francis Online. Available at: [Link]

-

This compound [P84000]. ChemUniverse. Available at: [Link]

-

4-Nitroisoquinoline | C9H6N2O2 | CID 11105846. PubChem - NIH. Available at: [Link]

-

Isoquinoline. NIST WebBook. Available at: [Link]

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. Available at: [Link]

-

Table of Characteristic IR Absorptions. University of Pardubice. Available at: [Link]

-

Infrared Spectroscopy. MSU Chemistry. Available at: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C10H8N2O2 | CID 22121929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemuniverse.com [chemuniverse.com]

- 5. appchemical.com [appchemical.com]

- 6. 5-Nitroisoquinoline CAS#: 607-32-9 [m.chemicalbook.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. Isoquinoline [webbook.nist.gov]

- 12. rsc.org [rsc.org]

- 13. nbinno.com [nbinno.com]

- 14. mdpi.com [mdpi.com]

- 15. This compound [myskinrecipes.com]

- 16. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The synthesis of 2-nitroaryl-1,2,3,4-tetrahydroisoquinolines, nitro-substituted 5,6-dihydrobenzimidazo[2,1-a]isoquinoline N-oxides and related heterocycles as potential bioreducible substrates for the enzymes NAD(P)H: quinone oxidoreductase 1 and E. coli nitroreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methyl-5-nitroisoquinoline structure elucidation

An In-depth Technical Guide to the Structural Elucidation of 4-Methyl-5-nitroisoquinoline

Abstract

This technical guide provides a comprehensive, methodology-driven framework for the complete structural elucidation of this compound (C₁₀H₈N₂O₂).[1][2] Addressed to researchers and professionals in drug development and organic synthesis, this document moves beyond a simple recitation of analytical techniques. Instead, it presents an integrated strategy, detailing the rationale behind each experimental choice and demonstrating how a combination of modern spectroscopic methods can be synergistically applied to unambiguously confirm the molecular structure of this heterocyclic compound. The protocols herein are designed to be self-validating, ensuring the highest degree of scientific integrity and confidence in the final structural assignment.

Introduction: The Strategic Imperative for Unambiguous Characterization

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The introduction of a methyl group and a strongly electron-withdrawing nitro group, as in this compound, creates a unique electronic and steric profile that is of significant interest for synthetic and medicinal chemists.[3][4] The precise placement of these substituents is critical, as even minor positional changes can drastically alter biological activity and physicochemical properties. Therefore, a rigorous and unequivocal structural elucidation is not merely a procedural step but a foundational requirement for any subsequent research and development.

This guide will systematically detail the process, beginning with fundamental analysis and progressing to advanced, multi-dimensional spectroscopic techniques that reveal the intricate connectivity of the molecule.

Foundational Analysis: Confirming Molecular Formula and Key Functional Groups

The first phase of elucidation establishes the fundamental building blocks of the molecule: its elemental composition, molecular weight, and the presence of key functional groups.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides the exact mass of the molecule with high precision (typically to four or five decimal places), which is essential for determining the elemental formula. This is the cornerstone of the entire elucidation process.

Experimental Protocol:

-

Sample Preparation: Dissolve a small quantity (approx. 1 mg) of purified this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer.

-

Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique suitable for this polar molecule, likely to produce the protonated molecular ion [M+H]⁺.

-

Data Acquisition: Acquire the spectrum in positive ion mode.

-

Analysis: The expected exact mass for the protonated molecule [C₁₀H₈N₂O₂ + H]⁺ is calculated based on the most abundant isotopes. The experimentally determined mass should match this theoretical value within a narrow tolerance (e.g., < 5 ppm).

Expected Data Summary:

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.18 g/mol [1][2] |

| Theoretical Exact Mass [M] | 188.0586 Da |

| Expected [M+H]⁺ Ion | 189.0664 Da |

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, this is crucial for confirming the nitro group and the aromatic system.

Experimental Protocol:

-

Sample Preparation: The analysis can be performed on a neat solid sample using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands.

Expected Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~2950-2850 | C-H Stretch | Methyl (CH₃) |

| ~1600-1450 | C=C & C=N Stretch | Aromatic & Isoquinoline Rings |

| ~1550-1500 (strong) | Asymmetric NO₂ Stretch | Nitro Group |

| ~1350-1300 (strong) | Symmetric NO₂ Stretch | Nitro Group |

The two strong absorption bands for the nitro group are highly diagnostic and provide compelling evidence for its presence.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.[6][7] It provides information on the number and type of protons and carbons, their chemical environments, and their connectivity. For this compound, a suite of 1D and 2D NMR experiments is required for an unambiguous assignment.

Experimental Protocol (General):

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Experiments: Acquire ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC spectra.

¹H NMR Spectroscopy: Proton Environment Analysis

Rationale: ¹H NMR identifies all unique proton environments in the molecule and provides information about neighboring protons through spin-spin coupling.

Predicted ¹H NMR Spectrum (Hypothetical, in CDCl₃):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H1 | ~9.0-9.2 | s | - | 1H | Deshielded by adjacent nitrogen. |

| H3 | ~7.8-8.0 | s | - | 1H | Singlet due to no adjacent protons. |

| H6 | ~8.2-8.4 | d | 7-9 | 1H | Ortho coupling to H7. |

| H7 | ~7.6-7.8 | t | 7-9 | 1H | Triplet, coupled to H6 and H8. |

| H8 | ~8.0-8.2 | d | 7-9 | 1H | Ortho coupling to H7. |

| 4-CH₃ | ~2.5-2.7 | s | - | 3H | Methyl group on an aromatic ring. |

Note: The nitro group at position 5 will deshield protons on the carbocyclic ring, particularly H6.

¹³C NMR and DEPT-135 Spectroscopy: Carbon Skeleton Identification

Rationale: ¹³C NMR identifies all unique carbon environments. The accompanying DEPT-135 experiment differentiates between CH, CH₂, and CH₃ carbons, which is crucial for definitive assignment.

Predicted ¹³C NMR Data (Hypothetical, in CDCl₃):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal | Rationale |

| C1 | ~150-152 | CH (Positive) | Carbon adjacent to nitrogen. |

| C3 | ~120-122 | CH (Positive) | Aromatic CH. |

| C4 | ~135-138 | C (No Signal) | Quaternary carbon attached to CH₃. |

| C4a | ~128-130 | C (No Signal) | Quaternary bridgehead carbon. |

| C5 | ~148-150 | C (No Signal) | Quaternary carbon attached to NO₂. |

| C6 | ~125-127 | CH (Positive) | Aromatic CH. |

| C7 | ~128-130 | CH (Positive) | Aromatic CH. |

| C8 | ~130-132 | CH (Positive) | Aromatic CH. |

| C8a | ~133-135 | C (No Signal) | Quaternary bridgehead carbon. |

| 4-CH₃ | ~18-22 | CH₃ (Positive) | Methyl carbon. |

2D NMR Correlation Spectroscopy: Assembling the Pieces

While 1D NMR provides the parts list, 2D NMR shows how they are connected.[8] COSY, HSQC, and HMBC experiments are essential for confirming the final structure.

COSY (Correlation Spectroscopy)

Rationale: The COSY experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds).[9] This is used to map out the spin systems within the molecule.

Expected Key COSY Correlations:

-

A strong correlation between H6 , H7 , and H8 , confirming the sequence of protons on the carbocyclic ring.

-

No other correlations are expected, as H1, H3, and the methyl protons are all isolated spin systems.

Diagram: 2D NMR Elucidation Workflow

Caption: Workflow illustrating the integration of 1D and 2D NMR data.

HSQC (Heteronuclear Single Quantum Coherence)

Rationale: The HSQC experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. This definitively links the ¹H and ¹³C assignments.

Expected HSQC Correlations:

-

H1 ↔ C1

-

H3 ↔ C3

-

H6 ↔ C6

-

H7 ↔ C7

-

H8 ↔ C8

-

4-CH₃ protons ↔ 4-CH₃ carbon

HMBC (Heteronuclear Multiple Bond Correlation)

Rationale: HMBC is arguably the most critical experiment for connecting the molecular fragments. It reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J correlations).[9][10]

Expected Key HMBC Correlations for Structural Confirmation:

| Proton | Correlates to Carbon(s) (²J, ³J) | Significance of Correlation |

| 4-CH₃ | C3, C4, C4a | Crucially places the methyl group at position C4. |

| H1 | C3, C8a | Confirms the position of H1 relative to the ring fusion. |

| H3 | C1, C4, C4a | Confirms the position of H3 and its proximity to the methyl-bearing carbon. |

| H6 | C4a, C5, C7, C8 | Places H6 adjacent to the nitro-bearing C5 and the C4a bridgehead. |

| H8 | C4a, C6, C8a | Confirms the connectivity around the carbocyclic ring. |

The correlation from the methyl protons (a sharp singlet in the ¹H spectrum) to C3 and C4a is the definitive piece of evidence that locks in the "4-methyl" portion of the structure.

Diagram: Key HMBC Correlations

Caption: Key long-range HMBC correlations confirming substituent placement.

Conclusion: A Self-Validating Structural Proof

By systematically applying this multi-faceted spectroscopic approach, the structure of this compound can be elucidated with an exceptionally high degree of confidence. The process is self-validating: the molecular formula from HRMS is confirmed by the count of carbons and protons in the NMR spectra. The functional groups identified by IR are consistent with the chemical shifts observed in NMR. Finally, the complete connectivity map generated by 2D NMR must be in full agreement with all other data points. This rigorous, evidence-based workflow ensures the scientific integrity required for advancing this molecule in research and development pipelines.

References

-

ResearchGate. (n.d.). H,H-COSY ( ↔) and HMBC (→) correlations of 4-methoxy2H-isoquinolin-1-one (2). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Nitroisoquinoline. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Appchem. (n.d.). This compound. Retrieved from [Link]

-

Castro, V., et al. (n.d.). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate. Retrieved from [Link]

-

Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

-

White, J. M., et al. (2019). Synthesis and Structural Investigation of Some Electron-Rich Nitroaromatics. ResearchGate. Retrieved from [Link]

-

Global Substance. (2024). Cas no 36073-93-5 (4-Nitroisoquinoline). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Parales, R. E., et al. (2008). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 72(4), 681-703. Retrieved from [Link]

-

Alishala, A. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

-

Heaps, G., et al. (n.d.). Structural Elucidation. Scribd. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Nitroisoquinoline. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]

-

Science of Synthesis. (n.d.). Isoquinolines. Retrieved from [Link]

-

SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

-

Organic Chemistry Data. (2021). 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2016). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methylquinoline. PubChem. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, January 5). Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Mass spectrometry. Retrieved from [Link]

Sources

- 1. This compound | C10H8N2O2 | CID 22121929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. appchemical.com [appchemical.com]

- 3. 36073-93-5(4-Nitroisoquinoline) | Kuujia.com [kuujia.com]

- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 7. jchps.com [jchps.com]

- 8. researchgate.net [researchgate.net]

- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 10. researchgate.net [researchgate.net]

Spectroscopic Characterization of 4-Methyl-5-nitroisoquinoline: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-methyl-5-nitroisoquinoline. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The insights provided herein are foundational for the unambiguous identification, purity assessment, and structural elucidation of this compound in a research and development setting.

Introduction

This compound (C₁₀H₈N₂O₂) is a heterocyclic aromatic compound with a molecular weight of 188.18 g/mol .[1] Its structure, featuring an isoquinoline core substituted with a methyl group at the 4-position and a nitro group at the 5-position, suggests potential applications in medicinal chemistry and materials science. The electronic effects of the electron-donating methyl group and the electron-withdrawing nitro group on the aromatic system are expected to significantly influence its chemical reactivity and biological activity. Accurate spectroscopic characterization is paramount for any future studies and applications of this molecule. While direct experimental spectra for this specific compound are not widely published, this guide provides a detailed prediction based on the analysis of closely related structures and fundamental spectroscopic principles.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound. These predictions are derived from the known spectral data of related compounds such as 5-nitroisoquinoline and general principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts are influenced by the electron-donating methyl group and the strongly electron-withdrawing nitro group. The predicted chemical shifts (in ppm, relative to TMS) in a deuterated solvent like CDCl₃ are outlined in Table 1 .

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H1 | ~ 9.4 | s | - | Deshielded due to proximity to the nitrogen atom. |

| H3 | ~ 8.6 | s | - | Influenced by the adjacent nitrogen and the methyl group. |

| H6 | ~ 8.3 | d | 7-9 | Ortho-coupling to H7. Deshielded by the nitro group. |

| H7 | ~ 7.7 | t | 7-9 | Triplet due to coupling with H6 and H8. |

| H8 | ~ 8.5 | d | 7-9 | Ortho-coupling to H7. Deshielded by the peri-nitro group. |

| 4-CH₃ | ~ 2.7 | s | - | Typical chemical shift for an aromatic methyl group. |

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The predicted chemical shifts are presented in Table 2 .

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C1 | ~ 152 | Deshielded due to proximity to the nitrogen atom. |

| C3 | ~ 145 | Influenced by the adjacent nitrogen and the methyl group. |

| C4 | ~ 130 | Carbon bearing the methyl group. |

| C4a | ~ 128 | Bridgehead carbon. |

| C5 | ~ 148 | Carbon bearing the nitro group, significantly deshielded. |

| C6 | ~ 125 | Influenced by the adjacent nitro group. |

| C7 | ~ 130 | Aromatic carbon. |

| C8 | ~ 122 | Aromatic carbon. |

| C8a | ~ 135 | Bridgehead carbon. |

| 4-CH₃ | ~ 20 | Typical chemical shift for an aromatic methyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed in Table 3 .

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Weak | Aliphatic C-H stretch (methyl) |

| ~ 1620 | Medium | C=N stretch (isoquinoline ring) |

| ~ 1590, 1470 | Medium | C=C stretch (aromatic ring) |

| ~ 1530 | Strong | Asymmetric NO₂ stretch |

| ~ 1350 | Strong | Symmetric NO₂ stretch |

| ~ 830 | Strong | C-N stretch (nitro group) |

| 800-700 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely be used.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 188, corresponding to the molecular weight of the compound.[1]

-

Major Fragmentation Pathways: The fragmentation is expected to be driven by the loss of the nitro group and rearrangements of the isoquinoline core. A logical fragmentation workflow is depicted in Figure 1 .

Experimental Protocols

The following are generalized, step-by-step methodologies for the acquisition of spectroscopic data for a solid organic compound like this compound.

Sample Preparation

-

Purity: Ensure the sample is of high purity, as impurities will interfere with spectroscopic analysis. Purification can be achieved by recrystallization or column chromatography.

-

Solvent Selection (for NMR): Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆). The choice of solvent can slightly affect the chemical shifts.

NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Optimize acquisition parameters (e.g., pulse width, acquisition time, relaxation delay).

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Longer acquisition times are typically required due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

IR Data Acquisition

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is standard.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Apply pressure to ensure good contact.

-

This method requires minimal sample preparation.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

-

Typically, spectra are collected in the range of 4000-400 cm⁻¹.

-

MS Data Acquisition

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source is suitable for this type of molecule.

-

Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

-

Data Acquisition:

-

The sample is ionized in the EI source (typically at 70 eV).

-

The resulting ions are separated by the mass analyzer (e.g., quadrupole, time-of-flight).

-

A mass spectrum is generated, plotting ion abundance versus mass-to-charge ratio (m/z).

-

Visualization of Molecular Structure and Fragmentation

To aid in the understanding of the molecular structure and its behavior under mass spectrometric conditions, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This technical guide provides a robust, albeit predictive, spectroscopic profile of this compound. The detailed analysis of expected NMR, IR, and MS data, coupled with standardized experimental protocols, offers a solid foundation for researchers. As with any predictive data, experimental verification is the ultimate standard. However, the information presented here will significantly aid in the initial identification and characterization of this compound, facilitating its further investigation and potential application in various scientific fields.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 5-Nitroisoquinoline. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-Methyl-5-nitroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable synthetic route to 4-methyl-5-nitroisoquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is presented in two main parts: the preparation of the 4-methylisoquinoline precursor and its subsequent regioselective nitration. This document is intended to serve as a practical resource for researchers, offering detailed protocols, mechanistic insights, and critical analysis of the synthetic strategy.

Introduction to this compound

Isoquinoline and its derivatives are fundamental scaffolds in a vast array of natural products and pharmacologically active compounds. The introduction of a nitro group and a methyl group onto the isoquinoline core can significantly modulate its electronic properties and biological activity, making this compound a valuable building block for further chemical exploration. The strategic placement of the nitro group at the 5-position offers a handle for a variety of chemical transformations, including reduction to an amine, which can then be further functionalized.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a two-step sequence. The first part involves the synthesis of the key intermediate, 4-methylisoquinoline. Subsequently, this intermediate undergoes electrophilic aromatic substitution to introduce a nitro group at the 5-position.

Alternatively, 4-methylisoquinoline is commercially available, which allows for a more direct approach to the target molecule, commencing from the nitration step.[1][2][3][4] This guide will detail both the synthesis of the precursor and the critical nitration step.

Part 1: Synthesis of 4-Methylisoquinoline

While several classical methods exist for the synthesis of isoquinolines, such as the Bischler-Napieralski and Pictet-Spengler reactions, this guide will focus on a modern and efficient one-pot synthesis via a sequential Pd-catalyzed Heck reaction and intramolecular cyclization.[5] This method offers a broad substrate scope and generally good yields.

Experimental Protocol: One-pot Synthesis of 4-Methylisoquinoline

This protocol is adapted from a reported procedure for the synthesis of 1-substituted-4-methylisoquinolines and can be modified for the synthesis of 4-methylisoquinoline.[5]

Reaction Scheme:

Materials:

-

2-Bromobenzaldehyde

-

N-Boc-allylamine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

Ethylene glycol (EG)

-

Toluene

Procedure:

-

To a flame-dried Schlenk tube, add 2-bromobenzaldehyde (1.0 mmol), N-Boc-allylamine (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and Na₂CO₃ (2.0 mmol).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous toluene (5 mL) and ethylene glycol (1 mL) via syringe.

-

Stir the reaction mixture at 120 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with water (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 4-methylisoquinoline.

Data Summary for 4-Methylisoquinoline Synthesis

| Reactant/Reagent | Molar Equiv. | Role |

| 2-Bromobenzaldehyde | 1.0 | Starting Material |

| N-Boc-allylamine | 1.2 | Starting Material |

| Pd(OAc)₂ | 0.02 | Catalyst |

| PPh₃ | 0.04 | Ligand |

| Na₂CO₃ | 2.0 | Base |

| Toluene/EG | - | Solvent |

Logical Workflow for 4-Methylisoquinoline Synthesis

Caption: One-pot synthesis of 4-methylisoquinoline.

Part 2: Nitration of 4-Methylisoquinoline

The nitration of isoquinoline is a well-established electrophilic aromatic substitution reaction. The reaction of isoquinoline with a mixture of concentrated nitric acid and sulfuric acid predominantly yields 5-nitroisoquinoline (around 90%) and a smaller amount of 8-nitroisoquinoline (around 10%).[6] The methyl group at the 4-position is an activating group and is expected to direct the incoming electrophile to the ortho and para positions. In this case, the 5-position is ortho to the methyl group, and the electron-withdrawing effect of the pyridine ring deactivates the 8-position, thus favoring the formation of this compound.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Materials:

-

4-Methylisoquinoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

In a round-bottom flask, dissolve 4-methylisoquinoline (1.0 mmol) in concentrated sulfuric acid (5 mL) at 0 °C with stirring.

-

In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 mmol) to concentrated sulfuric acid (2 mL) at 0 °C.

-

Add the nitrating mixture dropwise to the solution of 4-methylisoquinoline while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice (50 g).

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous mixture with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound as a yellow solid.[7]

Data Summary for Nitration Reaction

| Reactant/Reagent | Molar Equiv. | Role |

| 4-Methylisoquinoline | 1.0 | Substrate |

| Fuming Nitric Acid | 1.1 | Nitrating Agent |

| Concentrated Sulfuric Acid | - | Catalyst/Solvent |

Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration of 4-methylisoquinoline proceeds via a standard electrophilic aromatic substitution mechanism. The key steps are the formation of the nitronium ion (NO₂⁺) electrophile, followed by its attack on the electron-rich benzene ring of the isoquinoline, and subsequent re-aromatization.

Caption: Mechanism of nitration of 4-methylisoquinoline.

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms and the successful incorporation of the methyl and nitro groups.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the nitro group.

Safety Considerations

-

Concentrated sulfuric acid and fuming nitric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

-

Always add acid to water, not the other way around, during the work-up procedure to dissipate heat safely.

Conclusion

This technical guide outlines a reliable and efficient synthetic route for the preparation of this compound. The proposed two-step synthesis, involving a modern one-pot reaction for the precursor and a well-established nitration protocol, provides a practical approach for researchers in organic and medicinal chemistry. The provided experimental details, mechanistic insights, and safety precautions are intended to facilitate the successful synthesis of this valuable chemical intermediate.

References

- Tian, Y., et al. (2013). One-pot synthesis of 4-methylisoquinolines via a sequential Pd-catalyzed Heck reaction and intramolecular cyclization. Organic & Biomolecular Chemistry, 11(40), 6925-6929.

- BenchChem. (n.d.). Managing reaction regioselectivity in functionalizing the isoquinoline ring.

- DTIC. (n.d.).

- ChemBK. (n.d.). This compound.

- ResearchGate. (n.d.). Synthesis of 4-methyl tetrahydroisoquinolines.

- Sugiura, M., et al. (1992). Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. Chemical and Pharmaceutical Bulletin, 40(9), 2262-2266.

- Wikipedia. (n.d.). Pictet–Spengler reaction.

- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.

- Wikipedia. (n.d.). Bischler–Napieralski reaction.

- A2B Chem. (n.d.). 4-Methylisoquinoline.

- NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.

- ResearchGate. (n.d.). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines.

- Organic Reactions. (n.d.). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction.

- Química Organica.org. (n.d.). Pictet Spengler synthesis of isoquinoline.

- University of Massachusetts Boston. (n.d.). Chemistry 210 Experiment 10.

- ResearchGate. (n.d.). Regioselectivity in isoquinoline alkaloid synthesis.

- ResearchGate. (n.d.).

- PubChem. (n.d.). 4-methylisoquinoline.

- United States Biological. (n.d.). 4-Methylisoquinoline CAS.

- Semantic Scholar. (n.d.). 633. isoQuinolines. Part III.

- Journal of the American Chemical Society. (n.d.).

- Sigma-Aldrich. (n.d.). 1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methylisoquinoline hydrochloride.

- Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines.

- PubChem. (n.d.). Isoquinoline, 4-methyl-.

- University of Wisconsin-La Crosse. (n.d.).

- Sigma-Aldrich. (n.d.). 4-Cyano-3-methylisoquinoline.

- Eurekaselect. (n.d.). Isoquinoline.

- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.

- PubMed Central. (n.d.).

- Chem-agora.com. (n.d.). 4-methylisoquinoline.

Sources

- 1. a2bchem.com [a2bchem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. usbio.net [usbio.net]

- 4. Isoquinoline, 4-methyl- | C10H9N | CID 640939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. One-pot synthesis of 4-methylisoquinolines via a sequential Pd-catalyzed Heck reaction and intramolecular cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

4-Methyl-5-nitroisoquinoline synthesis mechanism

An In-depth Technical Guide to the Synthesis of 4-Methyl-5-nitroisoquinoline

Abstract

This technical guide provides a comprehensive examination of the synthesis mechanism for this compound, a valuable heterocyclic compound in organic synthesis and medicinal chemistry.[1] The synthesis is presented as a two-stage process: the initial construction of the 4-methylisoquinoline scaffold, followed by a regioselective electrophilic nitration. We will explore the underlying principles of a modern palladium-catalyzed cascade reaction for the synthesis of the core structure and delve into the mechanistic details of the subsequent nitration, focusing on the directing effects that govern the introduction of the nitro group at the C5 position. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic diagrams, and a consolidated reference section to support further investigation and application.

Introduction: The Significance of the Isoquinoline Motif

The isoquinoline scaffold is a privileged heterocyclic motif prevalent in a vast array of natural products, particularly alkaloids, and synthetic compounds with pronounced biological activities.[2][3] The strategic functionalization of the isoquinoline ring system, such as the introduction of methyl and nitro groups, can profoundly alter the molecule's electronic properties, reactivity, and pharmacological profile.[3] this compound, in particular, serves as a versatile intermediate for the construction of more complex molecules, including potential therapeutic agents.[1][4] Understanding its synthesis is therefore crucial for the development of novel chemical entities. This guide elucidates a robust pathway for its preparation, emphasizing the chemical logic behind each synthetic transformation.

Part 1: Synthesis of the 4-Methylisoquinoline Scaffold

While classic methods like the Bischler-Napieralski[5][6], Pictet-Spengler[7][8], and Pomeranz-Fritsch[9][10] reactions provide foundational routes to the isoquinoline core, modern organometallic chemistry offers more efficient and substrate-tolerant alternatives. A highly effective contemporary method for synthesizing 4-methylisoquinolines involves a one-pot, palladium-catalyzed cascade reaction.[2]

Mechanism: Pd-Catalyzed Heck Reaction and Intramolecular Cyclization

This process leverages a sequential Heck reaction, intramolecular cyclization, and isomerization cascade to construct the 4-methylisoquinoline framework from readily available starting materials.[2] The reaction typically involves the coupling of a 2-acylphenyl triflate (or halide) with an N-Boc protected allylamine.

The plausible mechanism unfolds as follows:

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the aryl triflate, forming a Pd(II) complex.

-

Migratory Insertion: The alkene of the N-Boc allylamine coordinates to the Pd(II) center, followed by migratory insertion into the Pd-Aryl bond. This step regioselectively forms a new carbon-carbon bond.

-

β-Hydride Elimination: A subsequent β-hydride elimination regenerates the double bond at a new position and produces a palladium-hydride species, which, after reductive elimination, regenerates the Pd(0) catalyst. This completes the Heck reaction portion, yielding a 2-aryl-substituted allylcarbamate intermediate.

-

Deprotection and Cyclization: At elevated temperatures (e.g., 120 °C in ethylene glycol), the Boc protecting group is removed. The resulting free amine then undergoes an intramolecular nucleophilic attack on the ketone.

-

Dehydration and Isomerization: The subsequent dehydration and double bond isomerization lead to the formation of the aromatic 4-methylisoquinoline ring system.[2]

Experimental Protocol: One-Pot Synthesis of 4-Methylisoquinoline

The following is a representative protocol based on the literature.[2]

Materials:

-

2-Acetylphenyl triflate

-

N-Boc-allylamine

-

Pd(OAc)₂ (Palladium(II) acetate)

-

PPh₃ (Triphenylphosphine)

-

Cs₂CO₃ (Cesium carbonate)

-

Ethylene glycol (EG)

-

Toluene

Procedure:

-

To a reaction vessel, add 2-acetylphenyl triflate (1.0 mmol), N-Boc-allylamine (1.2 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.1 mmol), and Cs₂CO₃ (2.0 mmol).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add anhydrous toluene (5 mL) and anhydrous ethylene glycol (5 mL).

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-methylisoquinoline.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-methylisoquinoline.

Part 2: Regioselective Nitration of 4-Methylisoquinoline

The introduction of a nitro group onto the 4-methylisoquinoline scaffold is achieved via electrophilic aromatic substitution. The key challenge in this step is controlling the regioselectivity. For isoquinoline itself, electrophilic substitution typically occurs at the C5 and C8 positions of the benzene ring, as the pyridine ring is deactivated by the protonated nitrogen under strong acidic conditions.[11]

Mechanism: Electrophilic Aromatic Substitution

The nitration of 4-methylisoquinoline to yield the 5-nitro derivative follows a classical electrophilic aromatic substitution mechanism.

-

Generation of the Electrophile: In a mixture of concentrated nitric acid and sulfuric acid, the nitronium ion (NO₂⁺) is generated. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[12]

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

-

Electrophilic Attack and Sigma Complex Formation: The π-electron system of the 4-methylisoquinoline's benzene ring acts as a nucleophile, attacking the nitronium ion. This attack is regioselective. The methyl group at C4 is an activating, ortho, para-directing group. The C5 position is ortho to the methyl group, making it an electronically favorable site for attack. The attack at C5 forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.

-

Deprotonation and Aromatization: A weak base, typically HSO₄⁻ or water, removes a proton from the C5 position of the sigma complex. This restores the aromaticity of the ring, yielding the final product, this compound.

Controlling Regioselectivity

The substitution pattern is a result of the combined directing effects of the substituents on the ring:

-

Pyridine Ring: Under the strongly acidic conditions required for nitration, the isoquinoline nitrogen is protonated. This makes the pyridinium ring strongly electron-withdrawing and thus highly deactivated towards electrophilic attack. Substitution, therefore, occurs exclusively on the benzene ring.

-

Methyl Group (C4): The methyl group is an electron-donating group (via hyperconjugation) and is activating. It directs incoming electrophiles to the ortho (C5) and para (C8, though this position is sterically different) positions relative to itself. The C5 position is highly activated by the methyl group.

The combination of these effects strongly favors the nitration at the C5 position, leading to the desired this compound product.

Nitration Mechanism Diagram

Caption: Mechanism of electrophilic nitration of 4-methylisoquinoline.

Experimental Protocol: Nitration of 4-Methylisoquinoline

This protocol is a representative procedure for aromatic nitration and should be performed with extreme caution.[12][13]

Materials:

-

4-Methylisoquinoline

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice-water bath, add concentrated sulfuric acid (e.g., 10 mL).

-

Slowly and carefully add 4-methylisoquinoline (1.0 mmol) to the cold sulfuric acid, ensuring the temperature remains below 10 °C.

-

In a separate container, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 mmol) to concentrated sulfuric acid (e.g., 2 mL), keeping the mixture cooled in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of 4-methylisoquinoline in sulfuric acid. Maintain the reaction temperature between 0 and 5 °C throughout the addition.

-

After the addition is complete, allow the reaction to stir in the ice bath for 1-2 hours.

-

Very carefully pour the reaction mixture onto crushed ice.

-

Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

The precipitated solid product can be collected by vacuum filtration.

-

Wash the solid with cold water and dry it.

-

The crude product may be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Quantitative Data Summary

| Synthesis Step | Reactants | Key Reagents/Catalysts | Conditions | Product | Typical Yield | Ref |

| Scaffold Synthesis | 2-Acetylphenyl triflate, N-Boc-allylamine | Pd(OAc)₂, PPh₃, Cs₂CO₃ | Toluene/EG, 120 °C | 4-Methylisoquinoline | Good | [2] |

| Nitration | 4-Methylisoquinoline | Conc. HNO₃, Conc. H₂SO₄ | 0-5 °C | This compound | N/A | [12] |

Note: Specific yields for the nitration of 4-methylisoquinoline are not detailed in the provided search results but are expected to be moderate to good based on standard aromatic nitration procedures.

Conclusion

The synthesis of this compound is a well-defined process that combines modern organometallic techniques with classic electrophilic aromatic substitution chemistry. The palladium-catalyzed cascade provides an efficient entry to the 4-methylisoquinoline core, while a carefully controlled nitration reaction allows for the regioselective installation of the nitro group at the C5 position. The mechanistic principles discussed—catalytic cycles and the directing effects in electrophilic substitution—are fundamental to organic synthesis. This guide provides the necessary theoretical framework and practical protocols for researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and materials science.

References

-

Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

-

Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

-

Saggiomo, A. J. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(5), 643. [Link]

-

Química Orgánica.org. (n.d.). Pomerantz-Fritsch synthesis of isoquinolines. Retrieved from [Link]

-

Tian, Y., et al. (2013). One-pot synthesis of 4-methylisoquinolines via a sequential Pd-catalyzed Heck reaction and intramolecular cyclization. Organic & Biomolecular Chemistry, 11(40), 6923-6926. [Link]

-

Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Retrieved from [Link]

-

Huang, G., et al. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters, 21(10), 3652-3656. [Link]

-

Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

-

Slideshare. (n.d.). Bischler napieralski reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Defence Science and Technology Organisation. (2001). Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-methyl tetrahydroisoquinolines. Retrieved from [Link]

-

Mol-Instincts. (n.d.). 4-Nitroisoquinoline. Retrieved from [Link]

-

University of Michigan-Dearborn. (n.d.). Chemistry 210 Experiment 10. Retrieved from [Link]

-

ResearchGate. (2021). Synthetic Protocols for Aromatic Nitration: A Review. Retrieved from [Link]

-

LookChem. (n.d.). 4-methylisoquinoline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Sugiura, M., et al. (1983). Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. Chemical and Pharmaceutical Bulletin, 31(9), 3329-3332. [Link]

-

American Chemical Society. (1945). The Preparation of 4-Methylquinolines. Journal of the American Chemical Society, 67(11), 2055-2056. [Link]

-

University of Wisconsin-Stout. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

-

McCoubrey, A., & Mathieson, D. W. (1951). isoQuinolines. Part III. The nitration of 3 : 4-dihydro- and 1 : 2 : 3 : 4-tetrahydro-isoquinolines. Journal of the Chemical Society (Resumed), 2851. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]

-

Brown, W. D., & Gouliaev, A. H. (2002). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses, 79, 83. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

-

Science of Synthesis. (n.d.). 15.5 Isoquinolines. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Nitroisoquinoline. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methylquinoline. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2013). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Retrieved from [Link]

-

Atlantis Press. (2017). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

-

ResearchGate. (2019). Regioselective C−H mono‐ and bis‐ nitration of quinoline and naphthalene amides via SET mechanism. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. One-pot synthesis of 4-methylisoquinolines via a sequential Pd-catalyzed Heck reaction and intramolecular cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 36073-93-5(4-Nitroisoquinoline) | Kuujia.com [kuujia.com]

- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 6. Bischler-Napieralski Reaction [organic-chemistry.org]

- 7. name-reaction.com [name-reaction.com]

- 8. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. organicreactions.org [organicreactions.org]

- 10. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. Chemistry 210 Experiment 10 [home.miracosta.edu]

- 13. Organic Syntheses Procedure [orgsyn.org]

Starting materials for 4-Methyl-5-nitroisoquinoline synthesis

Abstract: This technical guide provides a comprehensive, in-depth overview of a robust and reliable synthetic pathway for 4-Methyl-5-nitroisoquinoline, a key heterocyclic building block. The narrative is structured to deliver not just procedural steps but also the underlying mechanistic principles and strategic considerations essential for successful synthesis. This document is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically grounded approach to the synthesis of substituted isoquinolines.

Strategic Overview: A Two-Stage Approach

The synthesis of this compound is most effectively approached via a two-stage strategy. This involves the initial construction of the core 4-methylisoquinoline scaffold, followed by a regioselective electrophilic nitration. This pathway is advantageous as it utilizes well-established and high-yielding reactions while allowing for precise control over the introduction of the substituents.

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals a clear path from commercially available starting materials. The primary disconnection is the nitro group, pointing to a nitration reaction on a 4-methylisoquinoline precursor. This precursor can then be disconnected via established isoquinoline syntheses, such as the Pomeranz-Fritsch reaction, which builds the heterocyclic ring from an appropriately substituted benzaldehyde and an aminoacetal.

Caption: Retrosynthetic pathway for this compound.

Part I: Synthesis of the 4-Methylisoquinoline Core

The construction of the isoquinoline ring is a foundational step in heterocyclic chemistry. Among the classical methods, including the Bischler-Napieralski and Pictet-Spengler reactions, the Pomeranz-Fritsch reaction offers a direct and efficient route to the desired isoquinoline scaffold without requiring subsequent oxidation steps.[1][2]

The Pomeranz-Fritsch Reaction: Mechanism and Rationale

First reported independently by Cäsar Pomeranz and Paul Fritsch in 1893, this reaction involves the acid-catalyzed cyclization of a benzalaminoacetal.[3][4] The process begins with the condensation of an aromatic aldehyde (in this case, o-methylbenzaldehyde) with 2,2-diethoxyethylamine to form a Schiff base (a benzalaminoacetal). Subsequent treatment with a strong acid, typically concentrated sulfuric acid, catalyzes an intramolecular electrophilic aromatic substitution to form the isoquinoline ring.[5][6]

The choice of the Pomeranz-Fritsch reaction is strategic. It directly yields the fully aromatized isoquinoline ring system. Alternative routes like the Bischler-Napieralski synthesis produce dihydroisoquinolines, which would necessitate an additional dehydrogenation step.[7][8] The Pictet-Spengler reaction typically yields tetrahydroisoquinolines, requiring even more extensive oxidation.[9][10]

Caption: Simplified mechanism of the Pomeranz-Fritsch reaction.

Experimental Protocol: 4-Methylisoquinoline Synthesis

This protocol is adapted from the general principles of the Pomeranz-Fritsch synthesis.[11]

Materials:

-

o-Methylbenzaldehyde

-

2,2-Diethoxyethylamine (Aminoacetaldehyde diethyl acetal)

-

Concentrated Sulfuric Acid (98%)

-

Diethyl ether

-

Sodium hydroxide solution (10% w/v)

-

Sodium chloride solution (saturated)

-

Anhydrous magnesium sulfate

Procedure:

-

Schiff Base Formation: In a round-bottom flask, combine equimolar amounts of o-methylbenzaldehyde and 2,2-diethoxyethylamine. The reaction is typically exothermic and can be stirred at room temperature for 1-2 hours until analysis (e.g., by TLC) indicates completion. The water formed as a byproduct can be removed azeotropically if necessary, but for many substrates, the reaction proceeds to high conversion without this step.

-

Cyclization: Cool a flask containing concentrated sulfuric acid (typically a 5-10 fold excess by weight) to 0°C in an ice bath. Slowly add the crude benzalaminoacetal from the previous step to the stirred, cold sulfuric acid, ensuring the temperature does not exceed 10°C.

-

Reaction: Once the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60°C for 2-4 hours. The progress of the cyclization should be monitored.

-

Workup: Carefully pour the reaction mixture onto a large amount of crushed ice. This will hydrolyze any remaining acetals and dilute the acid.

-

Neutralization & Extraction: Slowly neutralize the cold acidic solution with 10% sodium hydroxide solution until it is basic (pH > 9). During this process, the product may precipitate. Extract the aqueous mixture three times with diethyl ether.

-

Drying and Concentration: Combine the organic extracts, wash with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-methylisoquinoline.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

| Parameter | Value/Condition |

| Reactants | o-Methylbenzaldehyde, 2,2-Diethoxyethylamine |

| Cyclization Agent | Concentrated H₂SO₄ |

| Reaction Temp. | 50-60°C |

| Typical Yield | 60-75% |

Part II: Regioselective Nitration of 4-Methylisoquinoline